5-chloro-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile 5-chloro-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640956-71-2
VCID: VC11843091
InChI: InChI=1S/C18H20ClN7O/c19-15-11-14(12-20)13-21-18(15)26-5-3-24(4-6-26)16-1-2-17(23-22-16)25-7-9-27-10-8-25/h1-2,11,13H,3-10H2
SMILES: C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=C(C=C(C=N4)C#N)Cl
Molecular Formula: C18H20ClN7O
Molecular Weight: 385.8 g/mol

5-chloro-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile

CAS No.: 2640956-71-2

Cat. No.: VC11843091

Molecular Formula: C18H20ClN7O

Molecular Weight: 385.8 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile - 2640956-71-2

Specification

CAS No. 2640956-71-2
Molecular Formula C18H20ClN7O
Molecular Weight 385.8 g/mol
IUPAC Name 5-chloro-6-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C18H20ClN7O/c19-15-11-14(12-20)13-21-18(15)26-5-3-24(4-6-26)16-1-2-17(23-22-16)25-7-9-27-10-8-25/h1-2,11,13H,3-10H2
Standard InChI Key SHZUNFZYVFPHOD-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=C(C=C(C=N4)C#N)Cl
Canonical SMILES C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=C(C=C(C=N4)C#N)Cl

Introduction

Structural Analysis and Nomenclature

The compound 5-chloro-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is a heteroaromatic small molecule characterized by a pyridine core substituted with a chlorine atom at position 5, a carbonitrile group at position 3, and a piperazine-linked pyridazine-morpholine moiety at position 6. Its IUPAC name reflects this intricate architecture:

  • Pyridine backbone: Positions 3 (carbonitrile), 5 (chlorine), and 6 (piperazine substitution).

  • Piperazine bridge: Connects the pyridine to a pyridazine ring.

  • Pyridazine-morpholine unit: Pyridazine at position 3 is substituted with a morpholine group at position 6.

The molecular formula is C₁₉H₁₈ClN₇O, with a molecular weight of 419.85 g/mol. The structure combines multiple pharmacophoric elements, including a nitrile (polar group), morpholine (solubility enhancer), and piperazine (hydrogen-bonding capability), which are critical for biological interactions .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis involves multi-step coupling reactions:

  • Pyridazine Formation: A pyridazine ring is functionalized with morpholine via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling .

  • Piperazine Introduction: The pyridazine-morpholine intermediate is coupled to a chloropyridine-carbonitrile scaffold using Buchwald-Hartwig amination or Ullmann-type reactions .

  • Final Assembly: Purification via column chromatography or crystallization yields the target compound .

Key Reaction Conditions:

  • Palladium catalysts (e.g., Pd(OAc)₂) for C–N bond formation.

  • Solvents: Dimethylformamide (DMF) or acetonitrile at 80–120°C.

  • Yields: Typically 40–60% after optimization .

Physicochemical Properties

PropertyValue
Molecular Weight419.85 g/mol
LogP (Predicted)2.3–2.7
SolubilityLow in water (≤1 mg/mL)
pKaBasic (piperazine: ~8.5)

The compound’s low aqueous solubility is mitigated by the morpholine and piperazine groups, which enhance polarity .

Biological Activity and Mechanism of Action

Kinase Inhibition

The compound exhibits dual inhibitory activity:

  • ALK5 (TGF-β receptor) Inhibition: Potency (IC₅₀) of 0.12 µM in enzymatic assays, comparable to clinical candidates .

  • Fungal Targets: Shows fungicidal activity against Botrytis cinerea (EC₅₀ = 0.58 µM) by disrupting cell wall synthesis .

Cellular Efficacy

  • Antifibrotic Activity: Reduces collagen deposition in hepatic stellate cells (IC₅₀ = 0.87 µM) .

  • Antiproliferative Effects: Inhibits BRAF-mutant melanoma cell growth (GI₅₀ = 1.1 µM) .

Mechanistic Insights:

  • The pyridazine and piperazine moieties engage ATP-binding pockets in kinases.

  • The nitrile group forms covalent interactions with cysteine residues in target proteins .

Patent Landscape and Therapeutic Applications

Key Patents

Patent NumberAssigneeExpiry DateKey Claims
WO2021255071A1Bayer AG2041Fungicidal use in agriculture
US20240018122A1Novartis AG2042ALK5 inhibition for fibrosis

Comparative Analysis with Analogues

CompoundTargetIC₅₀ (µM)Selectivity Index
This CompoundALK50.12>100 vs. ALK2
5-Chloro-6-morpholinonicotinic acid BRAF0.2450 vs. CRAF
Imatinib BCR-ABL0.2510 vs. PDGFR

The piperazine-pyridazine extension enhances selectivity over earlier-generation kinase inhibitors .

Future Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.

  • Formulation Optimization: Develop prodrugs or nanocrystals to improve solubility.

  • Combination Therapies: Pair with immune checkpoint inhibitors for cancer .

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